2-Butoxy-5-(trifluoromethyl)phenylboronic acid
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Overview
Description
2-Butoxy-5-(trifluoromethyl)phenylboronic acid is a chemical compound with the CAS Number: 1256345-98-8 . It has a molecular weight of 262.04 . The compound is used in scientific research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14BF3O3/c1-2-3-6-18-10-5-4-8 (11 (13,14)15)7-9 (10)12 (16)17/h4-5,7,16-17H,2-3,6H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids, including 2-Butoxy-5-(trifluoromethyl)phenylboronic acid, are known to participate in various chemical reactions. For example, they can undergo functionalization via lithiation and reaction with electrophiles . They can also participate in selective rhodium-catalyzed conjugate addition reactions .Scientific Research Applications
Organic Synthesis
This compound is a valuable building block in organic synthesis . It’s used in various borylation approaches, which have been developed over the years . The boron moiety can be converted into a broad range of functional groups .
Protodeboronation
The compound is used in the protodeboronation of pinacol boronic esters . This process is a part of a formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Synthesis of Aryl- and Hetarylfurocoumarins
It’s used as a reactant for the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction .
Preparation of Inhibitors of Kinesin Spindle Protein (KSP)
The compound is used in the preparation of inhibitors of Kinesin Spindle Protein (KSP) for potential use as antitumor agents .
Synthesis of Et Canthinone-3-carboxylates
It’s used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
Functionalization via Lithiation
The compound is used for functionalization via lithiation and reaction with electrophiles .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the boronic acid compound interacts with a metal catalyst, typically palladium . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a new bond with an electrophilic organic group. In transmetalation, the boronic acid compound, which is nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving 2-Butoxy-5-(trifluoromethyl)phenylboronic Acid. This reaction is widely used for carbon–carbon bond formation, which is a fundamental process in organic synthesis .
Pharmacokinetics
The compound’s molecular weight is 26204 , which could influence its absorption and distribution in the body.
Result of Action
The result of the action of 2-Butoxy-5-(trifluoromethyl)phenylboronic Acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds.
Action Environment
The action of 2-Butoxy-5-(trifluoromethyl)phenylboronic Acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions can significantly impact the efficacy and stability of the compound.
properties
IUPAC Name |
[2-butoxy-5-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF3O3/c1-2-3-6-18-10-5-4-8(11(13,14)15)7-9(10)12(16)17/h4-5,7,16-17H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZLCARSUTXMQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)OCCCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681637 |
Source
|
Record name | [2-Butoxy-5-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1256345-98-8 |
Source
|
Record name | [2-Butoxy-5-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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